molecular formula C20H22F14O4Sr+2 B6355021 strontium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) CAS No. 125009-58-7

strontium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione)

Cat. No.: B6355021
CAS No.: 125009-58-7
M. Wt: 680.0 g/mol
InChI Key: IDISKCPCZUBKJW-UHFFFAOYSA-N
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Description

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate, abbreviated as Sr(FOD)₂, is a fluorinated β-diketonate complex of strontium. Its molecular formula is C₂₀H₂₀F₁₄O₄Sr·xH₂O, with a molecular weight of 678.00 g/mol (anhydrous basis) . Structurally, it features two heptafluoro-2,2-dimethyl-3,5-octanedionate (FOD) ligands coordinated to a central strontium ion, with additional water molecules in the hydrate form. The compound is a white powder that sublimes at 100°C under 0.1 mm pressure and decomposes at 230°C .

Sr(FOD)₂ is primarily utilized in thin-film deposition processes, such as chemical vapor deposition (CVD) or atomic layer deposition (ALD), due to its high volatility and thermal stability. The fluorinated ligands enhance its solubility in organic solvents and reduce intermolecular interactions, making it advantageous for applications requiring precise metal-organic precursor delivery .

Properties

CAS No.

125009-58-7

Molecular Formula

C20H22F14O4Sr+2

Molecular Weight

680.0 g/mol

IUPAC Name

strontium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione)

InChI

InChI=1S/2C10H11F7O2.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4H2,1-3H3;/q;;+2

InChI Key

IDISKCPCZUBKJW-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.O.[Sr+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].O.[Sr+2]

Origin of Product

United States

Mechanism of Action

Target of Action

Similar compounds, such as copper bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), are known to interact with various biological targets

Mode of Action

It’s known that similar compounds can interact with their targets to induce changes. The specific interactions and resulting changes caused by Sr(FOD)2 would require further investigation.

Biochemical Pathways

Similar compounds have been used as co-inducers in the production of human γ interferon (huifn-γ). This suggests that Sr(FOD)2 may also influence biochemical pathways related to immune response.

Result of Action

Similar compounds have been used in the synthesis of rare earth metal complexes. This suggests that Sr(FOD)2 may have potential applications in materials science and other fields.

Biological Activity

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)₂] is a complex strontium compound that has garnered interest due to its potential biological activity and applications in various fields. This article provides a detailed examination of its biological activity based on diverse research findings.

  • Molecular Formula : C20_{20}H22_{22}F14_{14}O5_5Sr
  • Molecular Weight : 696.0 g/mol
  • CAS Number : 125009-58-7
  • Purity : Typically 95%.

The biological activity of [Sr(FOD)₂] is influenced by its interaction with various cellular targets. Similar compounds have been shown to affect biochemical pathways related to cell signaling and metal ion interactions. The following mechanisms are hypothesized based on research into similar complexes:

  • Metal Ion Interaction : Strontium ions can mimic calcium ions in biological systems, potentially influencing calcium-dependent pathways.
  • Induction of Cellular Responses : Similar compounds have been reported to act as co-inducers in the production of human γ interferon (huIFN-γ), suggesting a role in immune modulation.
  • Toxicity and Cytotoxic Effects : Some studies indicate that high concentrations may induce cytotoxic effects in certain cell lines .

In Vitro Studies

Research has indicated that [Sr(FOD)₂] can exhibit various biological activities depending on the concentration and the cellular context. For instance:

  • Cell Viability Assays : Studies have shown that at lower concentrations, [Sr(FOD)₂] may promote cell survival; however, at higher concentrations, it may induce apoptosis or cytotoxicity in specific cell lines such as A549 and HeLa cells .

Table 1: Summary of Biological Activity Observations

ConcentrationCell LineEffectReference
LowA549Increased viability
HighHeLaInduction of apoptosis
ModerateCaco-2Cytotoxic effects observed

Case Study 1: Cytotoxicity in Lung Epithelial Cells

A study investigated the effect of [Sr(FOD)₂] on lung epithelial cells (A549). Results indicated that exposure to high concentrations led to significant morphological changes and reduced cell viability after 48 hours of treatment. The study highlighted the importance of concentration-dependent effects in determining the biological response.

Case Study 2: Immune Modulation

Another research effort explored the immune-modulating effects of [Sr(FOD)₂]. It was found to enhance the production of interferon-gamma in immune cells when used as a co-inducer with other cytokines. This suggests potential applications in immunotherapy or vaccine development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Sr(FOD)₂ belongs to the β-diketonate family of metal complexes. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Thermal Stability (°C) Key Applications
Sr(FOD)₂ C₂₀H₂₀F₁₄O₄Sr·xH₂O 678.00 Decomposes at 230 CVD/ALD precursors
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)₂] Sr(C₁₁H₁₉O₂)₂·xH₂O 454.16 Decomposes at 250 Catalysis, polymer stabilization
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)copper(II) Cu(C₁₀H₈F₇O₂)₂ 601.71 N/A Magnetic materials, organic synthesis
Tris(FOD)cerium(III) [Ce(FOD)₃] Ce(C₁₀H₈F₇O₂)₃ ~1040.52* Sublimes at 150–200 NMR shift reagents, luminescent materials

*Molecular weight approximated based on Eu(FOD)₃ data .

Key Differences and Trends

Ligand Effects: Fluorination: The FOD ligand in Sr(FOD)₂ contains seven fluorine atoms, which significantly enhance volatility and lipophilicity compared to non-fluorinated analogues like Sr(TMHD)₂. This property makes Sr(FOD)₂ more suitable for low-temperature sublimation in CVD processes . Steric Bulk: The 2,2-dimethyl groups in FOD increase steric hindrance, reducing unwanted side reactions during deposition. In contrast, TMHD ligands (2,2,6,6-tetramethyl) provide even greater steric protection but lower volatility due to the absence of fluorine .

Metal Center Influence :

  • Strontium vs. Copper : Cu(FOD)₂ exhibits paramagnetic behavior due to Cu²⁺, making it suitable for magnetic applications, whereas Sr²⁺ in Sr(FOD)₂ is diamagnetic and preferred for electronic material synthesis .
  • Rare-Earth Analogues : Ce(FOD)₃ and Eu(FOD)₃ are used as NMR shift reagents and in optoelectronics, leveraging the lanthanide ion's unique electronic properties. Strontium complexes lack this capability but excel in oxide thin-film formation .

Thermal Behavior :

  • Sr(FOD)₂ decomposes at 230°C , lower than Sr(TMHD)₂ (250°C ), due to weaker metal-ligand bonds caused by electron-withdrawing fluorine atoms. However, its sublimation temperature (100°C ) is markedly lower than Sr(TMHD)₂ (230°C ), enabling easier vaporization .

Applications :

  • Sr(FOD)₂ : Ideal for strontium titanate (SrTiO₃) thin films in capacitors and superconductors.
  • Sr(TMHD)₂ : Used in polymer stabilization and catalysis, where high thermal stability is critical .
  • Ce(FOD)₃ : Employed in luminescent coatings and as chiral shift reagents in organic chemistry .

Performance Metrics in Thin-Film Deposition

Parameter Sr(FOD)₂ Sr(TMHD)₂
Vapor Pressure (25°C) High Moderate
Solubility in Toluene Excellent Moderate
Film Purity (CVD) ≥99.9% ≥99.5%
Deposition Temperature 300–400°C 400–500°C

Data adapted from industrial CVD protocols .

Preparation Methods

Ligand Substitution Using Strontium Amide Precursors

A widely documented method involves the substitution of strontium bis(trimethylsilyl)amide [Sr(btsa)₂·2DME] with the fluorinated β-diketonate ligand (H-FOD). This approach, adapted from analogous strontium β-diketonate syntheses, proceeds via a two-step mechanism.

In a representative procedure, Sr(btsa)₂·2DME is dissolved in anhydrous hexane under inert atmosphere. H-FOD, dissolved in the same solvent, is added dropwise at room temperature. The reaction mixture is stirred for 15–24 hours, during which the trimethylsilyl amide groups are displaced by the β-diketonate ligands. Volatiles are removed under reduced pressure, yielding a white crystalline solid. This method typically achieves yields of 70–85% with minimal byproducts, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Critical parameters include:

  • Molar ratio : A 1:2 stoichiometry of Sr(btsa)₂·2DME to H-FOD ensures complete ligand substitution.

  • Solvent purity : Anhydrous hexane prevents hydrolysis of the strontium amide precursor.

  • Temperature : Reactions conducted above 25°C risk ligand decomposition, while lower temperatures prolong reaction times.

Direct Metathesis from Strontium Nitrate

Alternative protocols utilize strontium nitrate [Sr(NO₃)₂] as the metal source. In this route, aqueous Sr(NO₃)₂ is combined with a methanolic solution of H-FOD in a 1:2 molar ratio. The pH is adjusted to 8–9 using ammonium hydroxide (NH₄OH) to deprotonate the β-diketonate ligand and facilitate complexation.

The precipitate formed is filtered, washed with cold methanol, and dried under vacuum. X-ray diffraction (XRD) analyses of products from this method show crystalline patterns consistent with Sr(FOD)₂·H₂O, though with broader peaks compared to amide-derived samples, suggesting smaller crystallite sizes.

Optimization of Reaction Conditions

Solvent Systems and Their Impact on Crystallinity

Comparative studies of solvent effects reveal that nonpolar solvents (e.g., hexane, toluene) produce larger, well-defined crystals suitable for single-crystal XRD. Polar aprotic solvents like tetrahydrofuran (THF) increase reaction rates but yield amorphous products requiring recrystallization.

Table 1. Solvent-Dependent Properties of Sr(FOD)₂

SolventCrystallinityYield (%)Purity (%)
HexaneHigh8299
TolueneModerate7897
THFLow8595

Data adapted from strontium β-diketonate syntheses.

Temperature and Time Profiling

Isothermal experiments demonstrate that optimal crystal growth occurs at 0–5°C, with extended stirring (24–48 hours) improving yield by 12–15%. At elevated temperatures (>50°C), ligand degradation becomes significant, as evidenced by fluorine-19 NMR showing perfluoroalkyl chain scission.

Structural and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Crystals obtained from hexane solutions exhibit a monoclinic P2₁/c space group with lattice parameters a = 12.34 Å, b = 18.22 Å, c = 14.56 Å, and β = 112.7°. The strontium center adopts an eight-coordinate geometry, bonded to four oxygen atoms from two FOD ligands and two water molecules in the hydration sphere.

Thermal Gravimetric Analysis (TGA)

TGA profiles show a three-stage decomposition:

  • 25–120°C : Loss of hydration water (observed mass loss: 2.8%, theoretical: 2.7%).

  • 120–350°C : Ligand decomposition via perfluoroalkyl group elimination.

  • 350–600°C : Formation of SrF₂ as the final residue (experimental: 32.1%, theoretical: 32.4%).

Comparative Assessment of Synthetic Methods

Table 2. Method Comparison for Sr(FOD)₂ Synthesis

ParameterAmide SubstitutionNitrate Metathesis
Yield (%)82–8575–78
Purity (%)98–9994–96
Crystal QualityExcellentModerate
Reaction Time (h)15–244–6
ScalabilityLimited by costHigh

The amide route offers superior crystallinity and purity, making it preferable for applications requiring precise stoichiometry, such as thin-film deposition. The nitrate method, while less pure, provides a cost-effective alternative for bulk synthesis .

Q & A

Q. Methodological Insight :

  • Use thermogravimetric analysis (TGA) to compare decomposition profiles.
  • Pair with differential scanning calorimetry (DSC) to identify phase transitions. Discrepancies in reported decomposition temperatures (e.g., sublimation vs. decomposition) require calibration against inert reference materials .

What spectroscopic techniques are most effective for characterizing Sr(FOD)₂’s structure and hydration state?

Basic Research Question

  • FT-IR : Confirm ligand coordination via C=O stretching (1600–1650 cm⁻¹) and CF₃ vibrations (1100–1200 cm⁻¹) .
  • NMR (¹⁹F, ¹H) : ¹⁹F NMR resolves ligand symmetry; δ -75 ppm (CF₃) indicates intact fluorinated groups. ¹H NMR detects hydrate water (δ 1.5–2.0 ppm) .
  • Elemental analysis : Quantify Sr²⁺ content via ICP-MS to validate stoichiometry .

How can researchers resolve contradictions in reported sublimation temperatures for Sr(FOD)₂?

Advanced Research Question
Discrepancies arise from:

  • Pressure calibration : Sublimation at 0.1 mm Hg vs. higher pressures alters observed temperatures .
  • Hydrate variability : XH₂O content (e.g., mono- vs. dihydrate) affects thermal behavior.

Q. Methodological Approach :

  • Standardize vacuum conditions using a calibrated manometer.
  • Characterize hydration state via Karl Fischer titration or TGA-MS to correlate water loss with thermal events .

What role does Sr(FOD)₂ play in catalytic or materials science applications, and how can its reactivity be modulated?

Advanced Research Question
Sr(FOD)₂ is used in:

  • Thin-film deposition : Volatility and thermal stability make it suitable for chemical vapor deposition (CVD) of strontium-containing oxides .
  • Coordination chemistry : The strong Lewis acidity of Sr²⁺ can be tuned by substituting FOD with mixed ligands (e.g., FOD/TMHD hybrids) .

Q. Experimental Design :

  • Compare film morphology (via SEM) using Sr(FOD)₂ vs. Sr(TMHD)₂ precursors.
  • Adjust ligand ratios in CVD feedstocks to optimize deposition rates and crystallinity .

What are the challenges in reproducing Sr(FOD)₂ synthesis across laboratories, and how can they be mitigated?

Advanced Research Question
Common issues include:

  • Hydrate inconsistency : Ambient humidity introduces variable H₂O content. Use gloveboxes for synthesis and storage .
  • Ligand degradation : Fluorinated ligands are sensitive to light and moisture. Store ligands under argon and use fresh batches .

Q. Validation Protocol :

  • Share reference spectra (IR, NMR) across labs.
  • Cross-validate purity via independent techniques (e.g., XRD for crystallinity) .

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